Product packaging for 1-Methylspiro[2.4]heptan-4-one(Cat. No.:)

1-Methylspiro[2.4]heptan-4-one

Cat. No.: B13286513
M. Wt: 124.18 g/mol
InChI Key: ZSNNHEFEUDGWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylspiro[2.4]heptan-4-one is a chemical compound of interest in advanced organic synthesis and medicinal chemistry research. It features a spiro[2.4]heptane core, a scaffold comprised of cyclopropane and cyclopentane rings fused at a single carbon atom. The incorporation of a ketone group at the 4-position and a methyl substituent provides distinct functionality and stereochemical complexity. Spirocyclic scaffolds like this are highly valued in drug discovery for their three-dimensionality and structural rigidity, which can help reduce the conformational entropy penalty upon binding to biological targets and improve molecular potency . Researchers utilize such spirocyclic ketones as key intermediates and building blocks for constructing more complex, stereochemically diverse molecular architectures. The unique spatial arrangement of the spiro[2.4]heptane system makes it a promising scaffold for developing conformationally restricted probes in chemical biology and for exploring new chemical space in the search for bioactive molecules . This product is intended for research and development purposes only. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other veterinary or human clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B13286513 1-Methylspiro[2.4]heptan-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-methylspiro[2.4]heptan-7-one

InChI

InChI=1S/C8H12O/c1-6-5-8(6)4-2-3-7(8)9/h6H,2-5H2,1H3

InChI Key

ZSNNHEFEUDGWOO-UHFFFAOYSA-N

Canonical SMILES

CC1CC12CCCC2=O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Methylspiro 2.4 Heptan 4 One and Analogous Spiro 2.4 Heptanones

Strategies for the Construction of the Spiro[2.4]heptane Ring System

The creation of the spiro[2.4]heptane framework necessitates specialized synthetic strategies that can efficiently generate the strained cyclopropane (B1198618) ring fused to the five-membered carbocycle. Key approaches include cycloaddition reactions and cyclopropanation of suitable precursors.

Cycloaddition Reactions in Spiro[2.4]heptanone Synthesis

Cycloaddition reactions offer a powerful tool for the convergent assembly of complex cyclic systems. In the context of spiro[2.4]heptanone synthesis, both Diels-Alder and [3+2]-cycloaddition reactions have been employed to construct the core structure or its analogues.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. tamu.edu For the construction of spiro[2.4]heptane systems, spiro[2.4]hepta-4,6-diene can serve as the diene component. This diene is notably stable at room temperature, unlike cyclopentadiene (B3395910) which readily dimerizes. nih.gov Its reaction with a suitable dienophile can lead to the formation of a bicyclic adduct, which can then be further manipulated to yield the desired spiro[2.4]heptanone framework. For instance, the Diels-Alder reaction of spiro[2.4]hepta-4,6-diene with nitrostyrene (B7858105) has been investigated, demonstrating the potential to form complex polycyclic structures. researchgate.net The reaction proceeds with notable site-, regio-, and diastereoselectivity. researchgate.net

DieneDienophileProduct TypeReference
Spiro[2.4]hepta-4,6-dieneNitrostyreneBicyclic adduct researchgate.net
CyclopentadieneMethyl Vinyl KetoneCyclohexene derivative nih.gov

This table summarizes examples of Diels-Alder reactions involving cyclic dienes.

The [3+2]-cycloaddition reaction, particularly involving azomethine ylides, is a highly effective method for synthesizing nitrogen-containing spiro-heterocycles like spiro-pyrrolidines and spiro-pyrrolizines. mdpi.combeilstein-journals.org These structures are analogous to spiro[2.4]heptanones in their spirocyclic nature. This reaction typically involves the in situ generation of an azomethine ylide from an amine (such as an α-amino acid) and an aldehyde or ketone (like isatin (B1672199) or ninhydrin), which then reacts with a dipolarophile to form the spirocyclic product. mdpi.comrsc.orgresearchgate.net

This methodology has been successfully applied to create a diverse range of spiro-pyrrolidine and -pyrrolizine derivatives with high regio- and stereoselectivity. mdpi.combeilstein-journals.org For example, novel spiro-pyrrolidines and -pyrrolizines have been synthesized through the [3+2]-cycloaddition of azomethine ylides with 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones. mdpi.com Similarly, the reaction of azomethine ylides with cyclopropenes has been utilized to prepare functionalized 3-spiro[cyclopropa[a]pyrrolizine]oxindoles. acs.org

Researchers have developed one-pot, three-component syntheses that are efficient and lead to a variety of complex spiro compounds. rsc.orgresearchgate.net These methods are advantageous due to their operational simplicity and the diversity of the products that can be generated. beilstein-journals.org

Azomethine Ylide SourceDipolarophileProduct TypeReference
Isatin, N-methylglycine3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinonesSpiro-pyrrolidines mdpi.com
Isatin, Proline3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinonesSpiro-pyrrolizines mdpi.com
Isatin, L-proline2H-chromene-3-carbaldehydeSpirooxindole pyrrolidine (B122466) fused chromene rsc.org
Ninhydrin, α-amino acidMaleimideSpiro pyrrole (B145914) derivatives researchgate.net
Isatin, α-amino acidsCyclopropenes3-Spiro[cyclopropa[a]pyrrolizine]oxindoles acs.org

This table showcases the versatility of [3+2]-cycloaddition reactions in the synthesis of various spiro-heterocyclic compounds.

Diels-Alder Type Cycloadditions

Cyclopropanation Methodologies for Spiro[2.4]heptanone Precursors

Direct cyclopropanation of a suitable cyclopentenone precursor is a more direct approach to the spiro[2.4]heptane core. This involves the addition of a methylene (B1212753) group across the double bond of the five-membered ring.

The Simmons-Smith reaction is a classic and widely used method for the stereospecific conversion of alkenes to cyclopropanes. mdpi.com The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This reagent is a powerful tool for the stereoselective addition of a methylene unit to a double bond. mdpi.com The reaction is known to be influenced by factors such as the solvent and the electronic nature of the alkene. mdpi.comucl.ac.uk

In the context of spiro[2.4]heptanone synthesis, the Simmons-Smith reaction can be applied to a cyclopentenone derivative. For instance, the cyclopropanation of an exo-methylenecyclopentane derivative has been used as a key step in the synthesis of a spiro[2.4]heptane core structure for an entecavir (B133710) analogue. nih.gov

Variants of the Simmons-Smith reaction have been developed to improve reactivity and substrate scope. The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) instead of the zinc-copper couple, often leads to increased reactivity. wikipedia.org Other modifications involve using different dihalomethanes or adding Lewis acids to tune the reactivity of the carbenoid. organic-chemistry.org These variants have been successfully used in the synthesis of various complex molecules containing cyclopropane rings. mdpi.com For example, a Furukawa-modified Simmons-Smith reaction has been used to synthesize amido-spiro[2.2]pentanes from allenamides. wikipedia.orgresearchgate.net

SubstrateReagentProduct TypeReference
exo-Methylenecyclopentane derivativeSimmons-Smith reagentSpiro[2.4]heptane derivative nih.gov
AllenamideFurukawa-modified Simmons-Smith reagentAmido-spiro[2.2]pentane wikipedia.orgresearchgate.net
CyclohexeneDiiodomethane, Zinc-Copper coupleNorcarane wikipedia.org
(2S,4R)-4-Hydroxyproline derivativeSimmons-Smith reagent5-Azaspiro[2.4]heptane-6-carboxylic acid derivative mdpi.com

This table provides examples of the Simmons-Smith reaction and its variants in the formation of cyclopropane-containing structures.

Rhodium-catalyzed cyclopropanation reactions offer a powerful and versatile alternative to zinc-based methods. These reactions typically involve the decomposition of a diazo compound by a rhodium catalyst to generate a rhodium carbene intermediate, which then transfers the carbene fragment to an alkene. nih.govrsc.org

This methodology has been extensively used for the synthesis of a wide variety of cyclopropanes, often with high levels of stereocontrol. organic-chemistry.org For instance, rhodium(II) azavinyl carbenes, generated from N-sulfonyl 1,2,3-triazoles, react with olefins to produce cyclopropanes with excellent diastereo- and enantioselectivity. nih.gov

In the context of spiro systems, rhodium catalysts can be employed for the cyclopropanation of cyclic alkenes. For example, the catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane (B1218177) in the presence of palladium or copper compounds has been reported to yield mono- and dicyclopropanation products. researchgate.net While this specific example does not use rhodium, it highlights the general strategy of metal-catalyzed cyclopropanation on a spirocyclic diene. Rhodium-catalyzed reactions of vinyl cyclopropanes can also lead to the formation of cyclopentenones, which are key precursors for spiro[2.4]heptanones. chemrxiv.orgchemrxiv.org Furthermore, rhodium-catalyzed intramolecular reactions of 4-pentynyl cyclopropanes can produce bicyclo[4.3.0]nonenones through cleavage of the cyclopropane ring. oup.com

Catalyst SystemDiazo Compound/Carbene PrecursorAlkeneProduct TypeReference
Rh₂(S-DOSP)₄N-Toluenesulfonyl 1,2,3-triazoleStyreneCyclopropanecarboxaldehyde nih.gov
[RhCl(CO)₂]₂-4-Pentynyl cyclopropaneBicyclo[4.3.0]nonenone oup.com
Rh(II) complexEthyl diazoacetateOlefinsCyclopropane rsc.org
Rhodium(III) complexN-enoxyphthalimidesAllylic alcoholsSubstituted cyclopropyl-ketones organic-chemistry.org

This table illustrates the application of rhodium-catalyzed reactions in the synthesis of cyclopropanes and related cyclic ketones.

Sulfonium (B1226848) Salt-Mediated Cyclopropanation for Spirocyclopropanes

The reaction of sulfur ylides with α,β-unsaturated carbonyl compounds is a powerful and widely utilized method for cyclopropanation, known as the Corey-Chaykovsky reaction. organic-chemistry.orgwikipedia.org This methodology is particularly effective for the synthesis of spiro[2.4]heptanones from cyclopentenone precursors. The reaction involves the 1,4-conjugate addition of a sulfonium ylide to the enone, which is followed by an intramolecular nucleophilic substitution to form the three-membered ring and expel a sulfide (B99878). organic-chemistry.org

Dimethyloxosulfonium methylide, the Corey-Chaykovsky reagent, readily reacts with enones to afford cyclopropanes. organic-chemistry.org For instance, the reaction of this ylide with a substituted cyclopentenone can directly yield the spiro[2.4]heptan-4-one skeleton. The choice of the ylide is crucial; while dimethyloxosulfonium methylide typically provides cyclopropanes from enones, dimethylsulfonium methylide often yields epoxides from simple ketones and aldehydes. wikipedia.org

A key variant of this approach involves the use of diphenylsulfonium cyclopropylide. This reagent condenses with ketones and aldehydes to produce oxaspiropentanes, which can then be rearranged under acidic conditions to furnish cyclobutanones. researchgate.net However, its reaction with enones can also lead to the formation of spiro[2.4]heptane systems. For example, diphenylcyclopropylsulfonium ylide has been reacted with steroid 4,6-diene-3-diones to produce steroid spiro[2.4]heptan-4-ones. duke.edu

The asymmetric synthesis of spiro[2.4]heptanones has been achieved using chiral sulfur ylides. In a study focused on the synthesis of a precursor to the pharmacologically important compound (+)-LY354740, the asymmetric cyclopropanation of cyclopentenone was investigated. nih.gov The reaction of an ester-stabilized sulfonium ylide with cyclopentenone yielded (1S,5R,6S)-ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate, a functionalized spiro[2.4]heptanone analog. nih.gov The stereochemical outcome of these reactions is highly dependent on the reaction conditions, including the nature of the ylide, the presence or absence of base, and the concentration. nih.gov For example, high enantioselectivity (95% ee) was achieved using a preformed ylide in the absence of base at low concentrations, although this came at the cost of diastereocontrol. nih.gov

SubstrateYlide/ReagentProductYield (%)Diastereo-/EnantioselectivityRef
CyclopentenoneEster-stabilized sulfonium ylide (stoichiometric)(+)-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate-High dr, low ee nih.gov
CyclopentenoneChiral sulfide (catalytic), ethyl diazoacetate(+)-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate-Low dr, good ee nih.gov
CyclopentenonePreformed chiral ylide, no base, low concentration(+)-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate-Low dr, 95% ee nih.gov
Steroid 4,6-diene-3-dioneDiphenylcyclopropylsulfonium ylideSteroid spiro[2.4]heptan-4-one-- duke.edu
Electron-deficient alkenesCamphor-derived sulfonium ylides1,3-Disubstituted-2-vinylcyclopropanesHighHigh dr and ee acs.org

Ring Expansion and Rearrangement Strategies for Spiro[2.4]heptanones

Ring expansion and molecular rearrangements offer alternative pathways to spiro[2.4]heptanones, often starting from more readily available cyclic precursors. These methods leverage the release of ring strain or the formation of stable intermediates to drive the desired transformation.

Meinwald Oxirane Rearrangement for Spirocyclic Systems

The Meinwald rearrangement is the acid- or thermal-catalyzed isomerization of an epoxide to a carbonyl compound, such as a ketone or an aldehyde. nih.gov This reaction represents a powerful tool for ring expansion and has been applied to the synthesis of spirocyclic systems. The rearrangement proceeds via the cleavage of a C-O bond of the epoxide to form a carbocation intermediate, followed by a 1,2-hydride or 1,2-alkyl shift. nih.gov

In the context of spiro[2.4]heptanone synthesis, the Meinwald rearrangement of a corresponding spiro epoxide, such as a spiro[2.4]heptene oxide, can furnish the desired ketone. The regioselectivity of the rearrangement—that is, which group migrates—is a critical consideration. Generally, the group with the higher migratory aptitude will shift. In some cases, the reaction can be highly regioselective and stereospecific. For instance, an enzyme-catalyzed Meinwald rearrangement of internal epoxides has been reported to proceed with a highly regioselective and stereospecific 1,2-methyl shift to yield a cyclic ketone as the sole product, fully retaining the stereoconfiguration. nih.gov

While Lewis acids like BF₃ are commonly used to promote Meinwald rearrangements, the reaction conditions can significantly influence the outcome. researchgate.net The choice of acid can even determine the stereochemical outcome, with strong acids favoring retention of configuration and weak acids favoring inversion in certain systems.

Epoxide SubstrateCatalyst/ConditionsRearrangement ProductKey FeaturesRef
Internal epoxidesStyrene oxide isomerase (SOI)Cyclic ketoneRegioselective 1,2-methyl shift, high stereospecificity nih.gov
Enol ester epoxidesStrong acid (e.g., HClO₄)α-Acyloxy ketoneRetention of configuration
Enol ester epoxidesWeak acid (e.g., silica (B1680970) gel)α-Acyloxy ketoneInversion of configuration
Enol ester epoxidesThermalα-Acyloxy ketoneHigh stereoselectivity, inversion of configuration
Rearrangements of other Cyclic Compounds to Spiro[2.4]heptanones

Beyond epoxide rearrangements, other cyclic systems can be induced to rearrange to form the spiro[2.4]heptanone framework. A notable example is the Tiffeneau-Demjanov rearrangement, which involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to produce a ring-expanded cycloketone. wikipedia.orgnumberanalytics.comnumberanalytics.com This reaction proceeds through the formation of a diazonium salt, which then eliminates nitrogen gas to generate a carbocation. A subsequent 1,2-alkyl shift leads to the ring-expanded ketone. For the synthesis of a 1-methylspiro[2.4]heptan-4-one, a suitable precursor would be a 1-(aminomethyl)cyclopropyl-substituted cyclopentanol. The Tiffeneau-Demjanov rearrangement is particularly useful for the synthesis of five-, six-, and seven-membered rings. wikipedia.org

Another related strategy involves the rearrangement of cyclopropylcarbinyl systems. The ring enlargement of cyclopropyl (B3062369) groups adjacent to an electron-deficient center can lead to cyclobutane (B1203170) derivatives. ethernet.edu.et For example, the acid-catalyzed rearrangement of 1-vinylcyclopropanols can generate cyclobutanones. researchgate.net This type of rearrangement is driven by the release of strain energy from the three-membered ring. In a specific example leading to a spiro[2.4]heptanone, the reaction of diazocyclopropane with cyclobutanone (B123998) has been shown to produce spiro[2.4]heptan-4-one in 80% yield, proceeding through an intermediate oxaspiropentane which then rearranges. dss.go.th

Furthermore, intramolecular reactions can also furnish the spiro[2.4]heptane skeleton. For instance, the intramolecular alkylation of a β-tosylethyl derivative of cyclopentadiene has been shown to yield spiro[2.4]hepta-4,6-diene upon treatment with a strong base like sodium amide. researchgate.net

Starting MaterialReagents/ConditionsProductYield (%)Ref
1-Aminomethyl-cycloalkanolNitrous acid (HONO)Ring-expanded cycloketoneVaries wikipedia.orgd-nb.info
CyclobutanoneDiazocyclopropaneSpiro[2.4]heptan-4-one80 dss.go.th
β-TosylethylcyclopentadieneNaNH₂/NH₃Spiro[2.4]hepta-4,6-diene- researchgate.net

Alkylation and Cycloalkylation Approaches

Alkylation reactions represent a fundamental and versatile strategy for the construction of carbon-carbon bonds. In the context of spiro[2.4]heptanone synthesis, both intermolecular and intramolecular alkylation approaches have been successfully employed.

Nucleophilic Alkylation and Cycloalkylation Routes to Spiro[2.4]heptane Scaffolds

The direct alkylation of ketone enolates is a classic method for C-C bond formation at the α-position of a carbonyl group. pressbooks.pub For the synthesis of spiro[2.4]heptanones, this can be envisioned as the alkylation of a cyclopentanone (B42830) enolate with a suitable 1,2-dielectrophile, such as 1,2-dihaloethane. However, such direct dialkylation at a single carbon can be challenging.

A more common and effective approach is the cycloalkylation of cyclopentadiene or its derivatives. The reaction of cyclopentadiene with 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644) in the presence of a base is a primary industrial method for the synthesis of spiro[2.4]hepta-4,6-diene. researchgate.netheia-fr.chresearchgate.net This reaction typically proceeds via the deprotonation of cyclopentadiene to form the cyclopentadienyl (B1206354) anion, which then acts as a nucleophile in a double SN2 reaction with the dihaloalkane. researchgate.net The resulting diene can then be selectively hydrogenated and oxidized to afford the target spiro[2.4]heptanone. The efficiency of the cycloalkylation can be high, with yields of up to 95% reported for the synthesis of spiro[2.4]hepta-4,6-diene in a continuous flow process using phase-transfer catalysis. heia-fr.ch

Intramolecular alkylation also provides a powerful route to spirocycles. A substrate containing both a nucleophilic center (like an enolate or a carbanion) and a leaving group, connected by a suitable tether, can cyclize to form the spirocyclic system. For example, an intramolecular Friedel-Crafts-type 1,4-addition has been developed for the construction of spiroindanes and spirotetralines. nih.gov While not directly forming a spiro[2.4]heptanone, this strategy highlights the potential of intramolecular cyclization for creating spiro centers.

NucleophileElectrophileBase/CatalystProductYield (%)Ref
Cyclopentadiene1,2-DichloroethaneNaOH, Phase-Transfer CatalystSpiro[2.4]hepta-4,6-diene95 heia-fr.ch
Cyclopentadiene1,2-DibromoethaneSodium in liquid ammoniaSpiro[2.4]hepta-4,6-diene25 researchgate.net
Di- or trimethoxybenzene linked to 2-cyclohexenone(Intramolecular)TfOHSpiroindane/SpirotetralineModerate to Excellent nih.gov
Double Alkylation Strategies for Spiro[2.4]heptanone Derivatives

Double alkylation of a single carbon atom situated between two activating groups is a robust strategy for the formation of cyclopropane rings, which can be applied to the synthesis of spiro[2.4]heptanones. The malonic ester synthesis and the acetoacetic ester synthesis are classic examples of this approach, where a methylene group activated by two carbonyls is sequentially alkylated. libretexts.org

For the synthesis of spiro[2.4]heptanone precursors, a β-dicarbonyl compound like 1,3-cyclopentanedione (B128120) can be subjected to double alkylation with a 1,2-dihaloethane. This reaction constructs the spiro-fused cyclopropane ring. The alkylation of β-dicarbonyl compounds with dihalides has been studied, leading to various spiro heterocyclic derivatives. mdpi.com

An alternative to using 1,2-dihaloethanes involves sulfonium salts. (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate (B1224126) has been used as an efficient reagent for the synthesis of 2',3'-nonsubstituted cycloalkane-1,3-dione-2-spirocyclopropanes. This method serves as an alternative double alkylation approach and has been shown to be effective for both cyclic and acyclic 1,3-diones.

Palladium-catalyzed enantioselective processes have also been developed for the formation of spirocycles. For example, a palladium-catalyzed enantioselective decarboxylative enolate alkylation cascade allows for the installation of vicinal all-carbon quaternary and tertiary stereocenters at the α-carbon of a ketone in a single step. nih.gov While complex, these advanced methods offer high levels of stereocontrol in the synthesis of intricate spirocyclic systems.

SubstrateAlkylating AgentConditionsProductYield (%)Ref
Diethyl malonateAlkyl halide (2x)NaOEt, then hydrolysis/decarboxylationDisubstituted acetic acidVaries libretexts.org
Acetoacetic esterAlkyl halide (2x)NaOEt, then hydrolysis/decarboxylationDisubstituted acetoneVaries libretexts.org
β-KetoesterArylidenemalononitrile[Pd₂(dba)₃], Chiral Ligandα-Substituted ketone with adjacent quaternary and tertiary centersHigh nih.gov
Acetylacetone2-Chloro-1-(2-chloroethoxy)ethaneK₂CO₃/DMSO4-[2-(2-Chloroethoxy)ethoxy]pent-3-en-2-one (O-alkylation)59 mdpi.com

Functional Group Interconversions and Modifications within the Spiro[2.4]heptan-4-one Core

The spiro[2.4]heptan-4-one core possesses a ketone functional group that serves as a versatile handle for a variety of chemical transformations. These functional group interconversions (FGIs) are crucial for synthesizing derivatives with diverse properties and for building more complex molecular architectures. imperial.ac.uk The process involves converting the ketone into other functional groups through reactions like reduction, oxidation, and substitution. imperial.ac.uk

A primary and common modification is the reduction of the carbonyl group. The ketone of spiro[2.4]heptan-4-one can be reduced to a secondary alcohol, yielding spiro[2.4]heptan-4-ol. This transformation is typically achieved using hydride-based reducing agents. Standard reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) are effective for this purpose. For more powerful reductions, lithium aluminum hydride (LiAlH₄) can be employed under anhydrous conditions. The resulting hydroxyl group can be further functionalized. For instance, it can be converted into a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride. vanderbilt.edu This then allows for subsequent nucleophilic substitution reactions to introduce a wide range of other functionalities, including halides, azides, or nitriles. vanderbilt.edu

Conversely, the alcohol can be oxidized back to the ketone or, if applicable on other parts of the molecule, further oxidized to other states. The hydroxyl group can also be substituted with halogens using reagents like thionyl chloride (SOCl₂) for chlorine or phosphorus tribromide (PBr₃) for bromine.

Another key reaction involving the ketone is the Wittig reaction, which can convert the carbonyl group into an exocyclic double bond. This olefination provides a route to various alkene derivatives, expanding the synthetic utility of the spiro[2.4]heptanone scaffold. nih.gov Furthermore, reactions such as the Arndt-Eistert synthesis could potentially be adapted to homologate a carboxylic acid derived from the spirocyclic core, adding a methylene unit. vanderbilt.edu These FGIs are fundamental tools for manipulating the spiro[2.4]heptan-4-one structure, enabling the synthesis of a broad spectrum of derivatives.

Stereoselective Synthesis of this compound and its Enantiomers/Diastereomers

The creation of specific stereoisomers of this compound, which contains at least one stereocenter at the C1 position, requires precise control over the reaction's stereochemical outcome. Methodologies for achieving this include the use of chiral auxiliaries, catalytic enantioselective methods, and diastereoselective approaches.

Chiral Auxiliary-Mediated Asymmetric Induction

A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. wikipedia.orgresearchgate.net

For the synthesis of chiral spiro[2.4]heptanones, an auxiliary can be attached to the molecule prior to the key bond-forming step that creates the stereocenter. For example, in the synthesis of related spirocyclic compounds, chiral oxazolidinones have been used effectively. nih.gov These auxiliaries, such as those developed by Evans, can be attached to a precursor molecule to direct alkylation or aldol (B89426) reactions, thereby setting the stereochemistry of new chiral centers. wikipedia.org In the context of this compound, a precursor could be an enolate derived from a spiro[2.4]heptanone derivative bearing a chiral auxiliary. The subsequent methylation would proceed with a facial bias imposed by the auxiliary, leading to the preferential formation of one enantiomer.

Another example involves the use of camphor-derived auxiliaries. A camphorpyrazolidinone auxiliary has been shown to induce high diastereoselectivity in the addition of dichlorocarbene (B158193) to α,β-unsaturated amides, a reaction relevant to cyclopropane ring formation. chemrxiv.org Similarly, the Strecker reaction of spirocyclic ketones has been performed with moderate diastereoselectivity using Ellman's sulfinamide as a chiral auxiliary to produce chiral amino acids. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary TypeApplication ExampleKey FeatureReference
Oxazolidinones (Evans)Asymmetric alkylation and aldol reactionsDirects the approach of electrophiles to an enolate. wikipedia.org
CamphorsultamMichael additions, Claisen rearrangementsProvides high asymmetric induction in conjugate additions. wikipedia.org
PseudoephedrineAsymmetric alkylation of amidesThe auxiliary is easily cleaved to the corresponding carboxylic acid. wikipedia.org
(R)-α-PhenylglycinolStrecker reaction on spirocyclic ketonesUsed to synthesize chiral spirocyclic amino acids. nih.gov

Catalytic Enantioselective Methodologies

Catalytic enantioselective methods offer a more atom-economical approach to chiral molecules, as only a substoichiometric amount of a chiral catalyst is required. rsc.org The development of such methods for spirocycles has been a significant area of research. rsc.orgresearchgate.net

A notable example is the asymmetric decarboxylative [3+2] cycloaddition of γ-methylidene-δ-valerolactones with nitroolefins, which is accomplished through the cooperative catalysis of a palladium complex and a chiral urea-tertiary amine. rsc.org This method produces chiral spiro[2.4]heptanes with good yields, high enantioselectivities, and moderate diastereoselectivities, creating three contiguous stereocenters, including an all-carbon quaternary center. rsc.org

Another strategy involves the palladium-catalyzed asymmetric (4+2) dipolar cyclization, which has been used to synthesize chiral spiro-indenes. oaepublish.com This approach utilizes a chiral P,S ligand or a chiral phosphoramidite (B1245037) ligand to achieve high enantio- and diastereoselectivities. oaepublish.com Such catalytic systems could be adapted for the synthesis of this compound by employing a suitable prochiral precursor and a chiral catalyst that can differentiate between the enantiotopic faces of the substrate during the methylation or cyclopropanation step.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters in a molecule. In the context of substituted spiro[2.4]heptanones, this is crucial for obtaining a single diastereomer.

The Simmons-Smith cyclopropanation is a well-known method for converting alkenes into cyclopropanes and can be highly diastereoselective. mdpi.com When applied to a chiral allylic alcohol, the hydroxyl group directs the cyclopropanating reagent (typically a zinc-copper couple and diiodomethane) to the same face of the double bond, resulting in a specific diastereomer. mdpi.com This approach could be used to construct the spiro[2.4]heptane skeleton with control over the relative stereochemistry of the methyl group and other substituents.

Another powerful technique is the Paterno–Büchi reaction, which involves the photochemical [2+2] cycloaddition of a carbonyl compound and an alkene to form an oxetane. A highly diastereoselective version of this reaction has been developed for synthesizing spiro-oxa-housanes, which are structurally related to spiro[2.4]heptanes. rsc.org Furthermore, the addition of dichlorocarbene to α,β-unsaturated amides equipped with a chiral auxiliary has been shown to proceed with excellent diastereoselectivity, yielding single diastereomers of the corresponding gem-dichlorocyclopropanes. chemrxiv.org

Palladium-Catalyzed Reactions in Spiro[2.4]heptane Synthesis

Palladium catalysis is a powerful tool in modern organic synthesis, and it has been extensively applied to the construction of spirocyclic systems, including spiro[2.4]heptanes. rsc.org These methods often involve the formation of a π-allylpalladium intermediate, which can then undergo various transformations. nih.govresearchgate.net

One significant development is the palladium-catalyzed intermolecular cycloaddition of γ-methylidene-δ-valerolactones with electron-deficient olefins. nih.govdntb.gov.ua This reaction can be directed to form spiro[2.4]heptanes with high selectivity through a nucleophilic ring closure onto the central carbon of the π-allylpalladium intermediate. nih.gov Interestingly, the choice of ligand is critical and can completely change the course of the reaction, with bulky monophosphine ligands favoring a [4+2] cycloaddition instead. nih.govdntb.gov.ua

Another approach involves the palladium-catalyzed ring-opening of cyclopropane-appended spirotricyclic olefins. researchgate.netthieme-connect.comthieme-connect.de This reaction, when performed with soft nucleophiles like active methylene compounds or phenols, provides a direct route to functionalized spiro[2.4]heptenes under mild conditions. researchgate.netthieme-connect.com This strategy highlights the ability of palladium catalysts to facilitate complex bond reorganizations to build the spiro[2.4]heptene framework, which can then be converted to the corresponding heptane. thieme-connect.com

Table 2: Palladium-Catalyzed Synthesis of Spiro[2.4]heptane Derivatives

Reaction TypeStarting MaterialsCatalyst/Ligand SystemKey IntermediateReference
Intermolecular [3+2] Cycloadditionγ-Methylidene-δ-valerolactones, electron-deficient olefinsPd(0) / specific phosphine (B1218219) ligandsπ-Allylpalladium nih.govdntb.gov.ua
Ring Opening of Spirotricyclic OlefinsCyclopropane-appended spirotricyclic olefins, soft nucleophilesPd(0) catalystπ-Allylpalladium researchgate.netthieme-connect.com
Asymmetric Decarboxylative [3+2] Cycloadditionγ-Methylidene-δ-valerolactones, nitroolefinsPd(0) / chiral urea-tertiary amineπ-Allylpalladium rsc.org
Asymmetric (4+2) Dipolar Cyclization1-Diazonaphthalene-2(1H)-ones, vinylcyclopropanesPd(0) / chiral P,S or phosphoramidite ligandπ-Allyl-Pd 1,4-dipole oaepublish.com

Multicomponent Reaction Approaches for Spiro[2.4]heptane Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. acs.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

While specific MCRs for this compound are not extensively documented, the principles have been applied to synthesize related spirocyclic structures. For example, three-component reactions involving triphenylphosphine, dialkyl acetylenedicarboxylate, and isatylidene derivatives have been used to construct functionalized spiro[cyclopentane-1,3′-indolines]. acs.org This demonstrates the potential for MCRs to assemble complex spiro systems in a single step.

The Ugi four-component reaction, a cornerstone of MCR chemistry, has been employed to create spirocyclic-bis-β-lactams. rsc.org This reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. Adapting this methodology to a cyclic ketone like cyclobutanone or a derivative thereof could potentially lead to spiro[2.4]heptane-like scaffolds. Similarly, acetic acid-promoted three-component reactions of aldehydes, pyrrolidine, and 3-alkylidene-2-oxindoles have been shown to generate complex spiro-pyrrolidine-oxindoles with high diastereoselectivity via an in-situ generated azomethine ylide. rsc.org The application of such convergent strategies could provide a powerful and efficient pathway for the synthesis of diverse spiro[2.4]heptane derivatives. thieme-connect.com

Reactivity and Chemical Transformations of 1 Methylspiro 2.4 Heptan 4 One Derivatives

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety in Spiro[2.4]heptane Systems

The significant ring strain inherent in the cyclopropane ring (approximately 27.5 kcal/mol) is a primary driving force for its chemical transformations. colab.ws In spiro[2.4]heptane systems, this strain renders the three-membered ring susceptible to cleavage under various conditions, including nucleophilic attack, reduction, and metal-catalyzed processes.

The reactivity of the cyclopropane ring is enhanced by the presence of activating groups. Doubly-activated cyclopropanes are versatile synthetic intermediates. jst.go.jp For instance, regioselective ring-opening cyclizations of cyclohexane-1,3-dione-2-spirocyclopropanes have been achieved using sulfoxonium ylides as carbon nucleophiles. jst.go.jp The reaction is initiated by the nucleophilic attack of the ylide's carbanion on an electrophilic cyclopropane carbon, followed by an SN2-type cyclization that results in ring-opened products. jst.go.jp The spiro-type structure is considered crucial for this reactivity, likely due to the increased ring strain compared to non-spiro analogues. jst.go.jp

In other examples, nucleophilic reduction of spiro[2.4]hepta-4,6-diene derivatives with lithium telluride leads to cyclopropane ring opening to form allyl-substituted cyclopentadienes. researchgate.net Furthermore, palladium-catalyzed reactions can induce the ring opening of related spiro[2.4]heptene systems under mild conditions. thieme-connect.de The high strain energy of cyclopropanes can also facilitate homologous conjugate additions with various nucleophiles. researchgate.net

Carbonyl Group Reactivity and Functionalization in 1-Methylspiro[2.4]heptan-4-one

The carbonyl group in this compound is a key site for functionalization. It behaves as a typical ketone, susceptible to nucleophilic addition and reduction. The reactivity of a carbonyl carbon is influenced by electronic and steric factors; it acts as an electrophile, with aldehydes generally being more reactive than ketones due to less steric hindrance and fewer electron-donating alkyl groups. youtube.com

Common transformations of the ketone moiety in spiro[2.4]heptanones include:

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, spiro[2.4]heptan-4-ol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions are effective for this transformation.

Nucleophilic Addition: The carbonyl group can be attacked by a variety of nucleophiles. For example, the Corey-Chaykovsky reaction involves the reaction of a ketone with sulfur ylides. While dimethylsulfonium methylide typically yields an epoxide, dimethylsulfoxonium methylide reacts with enones to produce cyclopropanes. jst.go.jp

Enolate Formation: In the presence of a suitable base, the ketone can be deprotonated at the α-carbon to form an enolate. This enolate is a powerful nucleophile and can participate in various alkylation and condensation reactions, allowing for further functionalization of the cyclopentane (B165970) ring.

The interplay between the carbonyl group and the adjacent cyclopropane ring can lead to more complex reactions, such as the acid-catalyzed rearrangements discussed in the following section.

Rearrangement Reactions and their Mechanistic Pathways

Acid catalysis can induce profound skeletal rearrangements in spiro[2.4]heptanone systems, driven by the relief of cyclopropane ring strain. Studies on substituted spiro[2.4]heptanones have elucidated the pathways of these transformations. cdnsciencepub.com

In the presence of sulfuric acid in benzene, derivatives of spiro[2.4]heptan-2-one and -4-one undergo rearrangement to form various cyclopentenone and cyclopentanone (B42830) products. The reaction of anti-6-methylspiro[2.4]heptan-2-one, for instance, yields a mixture of 2-propyl-2-cyclopentenone and anti-2-propylidenecyclopentanone. cdnsciencepub.com The dimethyl derivative, 6,6-dimethylspiro[2.4]heptan-4-one, rearranges to a mixture of 2-isobutylidenecyclopentanone and 2-isobutyl-2-cyclopentenone. cdnsciencepub.com

The proposed mechanism involves protonation of the carbonyl oxygen, followed by cleavage of one of the cyclopropane C-C bonds adjacent to the spiro center. This generates a carbocation intermediate which can then undergo hydrogen or alkyl shifts, followed by deprotonation, to yield the observed unsaturated ketone products. The relative rates of these rearrangements have been observed to be in the order of 6,6-dimethylspiro[2.4]heptan-4-one > syn- and anti-6-methylspiro[2.4]heptan-2-one > spiro[2.4]heptan-4-one, indicating that substitution on the cyclopropane ring accelerates the reaction. cdnsciencepub.com

Starting MaterialReaction ConditionsMajor ProductsReference
anti-6-Methylspiro[2.4]heptan-2-oneH₂SO₄, Benzene, Reflux2-Propyl-2-cyclopentenone, anti-2-Propylidenecyclopentanone cdnsciencepub.com
syn-6-Methylspiro[2.4]heptan-2-oneH₂SO₄, Benzene, Reflux2-Propyl-2-cyclopentenone cdnsciencepub.com
6,6-Dimethylspiro[2.4]heptan-4-oneH₂SO₄, Benzene, 0°C2-Isobutylidenecyclopentanone, 2-Isobutyl-2-cyclopentenone cdnsciencepub.com

Other related spirocyclic systems also exhibit interesting rearrangement behavior. For example, the thermolysis of spiro[2.4]hepta-1,4,6-triene at 50°C results in a rearrangement to bicyclo[3.2.0]hepta-1,3,6-triene. nih.gov These rearrangements highlight the thermodynamic driving force provided by the strained three-membered ring.

Reactions Involving Metal Carbenoids in Spiro[2.4]heptane Transformations

Metal carbenoids are highly reactive species frequently employed in cyclopropanation reactions to synthesize spiro[2.4]heptane structures. acs.orgmdpi.com For instance, the Simmons-Smith reaction and its variations, which generate zinc carbenoids, are used to convert 4-exocyclic methylene-substituted proline compounds into 4-spirocyclopropyl proline derivatives. google.com These reactions are known for their stereospecificity. mdpi.com

While often used for synthesis, metal carbenoids can also react with existing spiro[2.4]heptane systems. The reactivity depends on the nature of the carbene. Electrophilic carbenes, which are the most common type, tend to react with the most nucleophilic sites in a molecule. In the case of spiro[2.4]hepta-4,6-diene, electrophilic carbenes add to the endocyclic double bonds of the cyclopentadiene (B3395910) ring. researchgate.net The resulting adducts are often unstable and can isomerize under the reaction conditions. researchgate.net

Conversely, nucleophilic carbenes can add to the exocyclic double bond of fulvenes to generate spiro[2.4]hepta-4,6-diene derivatives. researchgate.net The interaction of this compound with metal carbenoids would likely involve either addition to the carbonyl group or, under certain conditions, insertion into C-H bonds, although specific examples for this substrate are not extensively documented. The general reactivity of metal carbenoids is controlled by the metal, leaving groups, and substituents on the carbenoid itself. ucl.ac.uk

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound Derivatives

The presence of multiple reactive sites—the carbonyl group and the strained cyclopropane ring—in this compound makes selectivity a critical aspect of its chemistry.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, the reduction of the carbonyl group with NaBH₄ occurs chemoselectively without affecting the cyclopropane ring. Conversely, acid-catalyzed rearrangements specifically involve the carbonyl group activating the cleavage of the cyclopropane ring. cdnsciencepub.com

Regioselectivity: This is crucial in ring-opening reactions. In the acid-catalyzed rearrangement of 6,6-dimethylspiro[2.4]heptan-4-one, cleavage of the C-C bond of the cyclopropane ring is followed by steps that lead specifically to 2-isobutylidenecyclopentanone and 2-isobutyl-2-cyclopentenone, with no evidence for the formation of other isomers. cdnsciencepub.com Similarly, the ring-opening of cyclohexane-1,3-dione-2-spirocyclopropanes with sulfonium (B1226848) ylides proceeds with high regioselectivity. jst.go.jp

Stereoselectivity: The formation and reaction of spiro[2.4]heptanes can be highly stereoselective. The Simmons-Smith cyclopropanation is a well-known stereospecific reaction where the configuration of the starting alkene determines the stereochemistry of the resulting cyclopropane. mdpi.com In reactions of chiral derivatives, existing stereocenters can direct the approach of reagents. For example, the ring-opening cyclization of spirocyclopropanes with certain ylides affords 2,3-trans-disubstituted products with high diastereoselectivity. jst.go.jp

The ability to control these aspects of selectivity is fundamental to the synthetic utility of this compound and its derivatives as building blocks for more complex molecular architectures.


Advanced Structural Elucidation and Conformational Analysis of 1 Methylspiro 2.4 Heptan 4 One Analogues

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of spirocyclic ketones. One-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques provide detailed information about the carbon skeleton, the chemical environment of protons and carbons, and their spatial relationships. nih.govresearchgate.net

For analogues of 1-methylspiro[2.4]heptan-4-one, ¹H NMR spectra are expected to show characteristic signals for the methyl group, typically a singlet or doublet depending on its position, and complex multiplets for the methylene (B1212753) protons of the cyclopropane (B1198618) and cyclopentanone (B42830) rings. The ¹³C NMR spectrum is particularly diagnostic, with the spiro-carbon appearing as a unique quaternary signal and the carbonyl carbon exhibiting a characteristic downfield shift. researchgate.netresearchgate.net For instance, the carbonyl resonance in the analogue 5-oxaspiro[2.4]heptan-4-one is observed at approximately δ 210 ppm. researchgate.net In spiro pseudoindoxyl ketones, the spiro carbon signal appears around δ 74.6 ppm, and the ketone signal is at δ 205.2 ppm. researchgate.net

Advanced 2D NMR experiments are crucial for unambiguous assignments and stereochemical analysis. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the cyclopropane and cyclopentanone rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Correlation): These techniques correlate directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of carbon signals based on their attached protons. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) couplings between protons and carbons, which is vital for establishing the connectivity across quaternary centers like the spiro-carbon and the carbonyl carbon. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry. acs.org It detects through-space interactions between protons, providing insights into their relative proximity and thus helping to assign the orientation of substituents, such as the methyl group, relative to the two rings. researchgate.netacs.org

The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound analogues.

Table 1: Representative NMR Data for a this compound Analogue

PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Key HMBC CorrelationsKey NOESY Correlations
1 (CH₃)~1.1-1.3 (s or d)~15-25C-spiro, C-2, C-3Protons on cyclopentanone ring
2, 3 (CH₂)~0.4-0.8 (m)~10-20C-spiro, C-1-
Spiro-C-~25-40--
4 (C=O)->200--
5, 6, 7 (CH₂)~1.5-2.5 (m)~20-40C=O, C-spiroMethyl protons

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For analogues of this compound, HRMS analysis provides the molecular formula with high accuracy (typically within 5 ppm), confirming the presence of all atoms and the degree of unsaturation. researchgate.netnih.gov

Electron Ionization (EI) mass spectrometry studies on spiro ketones reveal characteristic fragmentation patterns that are distinct from simple cycloalkanones. sigmaaldrich.com The mass spectrum of the parent compound, spiro[2.4]heptan-4-one, shows that fragmentation pathways are heavily influenced by the strained spirocyclic system. sigmaaldrich.com Unlike simple cyclopentanones, where α-cleavage is dominant, the fragmentation of spiro[2.4]heptan-4-one involves complex rearrangements and the preferential loss of fragments from the non-ketonic (cyclopropane) ring. sigmaaldrich.com

Key fragmentation pathways observed for spiro[2.4]heptan-4-one include:

Loss of ethylene (B1197577) (C₂H₄, 28 amu): A significant fragmentation pathway involves the cleavage of the cyclopropane ring.

Loss of C₃H₅• (41 amu): This fragmentation is also characteristic of the cleavage originating from the three-membered ring. sigmaaldrich.com

The presence of a methyl group in this compound analogues would further influence these pathways, potentially leading to the loss of a methyl radical (CH₃•) or directing the cleavage patterns based on its position. Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), coupled with tandem mass spectrometry (MS/MS), can be used to study the fragmentation of the protonated molecule [M+H]⁺, providing complementary structural information. nih.gov

Table 2: Predicted HRMS Fragmentation Data for this compound (C₈H₁₂O)

Fragment IonProposed Structure/LossCalculated m/z
[M]⁺•Molecular Ion124.0888
[M-CH₃]⁺Loss of methyl radical109.0653
[M-C₂H₄]⁺•Loss of ethylene96.0575
[M-CO]⁺•Loss of carbon monoxide96.0939
[M-C₂H₄O]⁺•Loss of ketene (B1206846) from cyclopentanone ring82.0783

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry, provided a suitable single crystal can be obtained. nih.gov For chiral analogues of this compound, which possess at least one stereocenter at the spiro-carbon or the methyl-substituted carbon, X-ray diffraction analysis provides unambiguous proof of their spatial arrangement.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map of the molecule, from which the precise positions of all atoms can be determined. This allows for the measurement of bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation in the solid state.

For determining absolute configuration, the technique of anomalous dispersion is employed. nih.gov When the crystal contains an atom that scatters X-rays anomalously (typically a "heavy" atom like bromine or a metal), the diffraction intensities of Friedel pairs (h,k,l and -h,-k,-l) are no longer equal. By analyzing these intensity differences, the absolute configuration can be determined with high confidence, often expressed through the Flack parameter. If the molecule itself only contains light atoms (C, H, O), derivatization with a heavy-atom-containing reagent can be performed to facilitate this analysis.

In cases where obtaining single crystals is challenging, for instance with oily compounds, advanced techniques like the crystalline sponge method can be utilized. This involves soaking the analyte into a porous host crystal, and the structure of the guest molecule is determined by X-ray diffraction of the host-guest complex.

Table 3: Application of X-ray Crystallography to Spirocyclic Analogues

TechniqueApplicationInformation ObtainedExample Analogue System
Single-Crystal X-ray DiffractionRelative StereochemistryPrecise 3D structure, bond lengths, bond angles, conformation.Spiro[3.3]heptane derivatives
Anomalous Dispersion (e.g., with heavy atoms)Absolute StereochemistryUnambiguous assignment of (R/S) configuration at all chiral centers.Diastereomeric spiro compounds
Crystalline Sponge MethodStructure of non-crystalline compoundsFull 3D structure including absolute configuration for oily or scarce samples.Cycloelatanenes (oily spiro-ether)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and powerful method for identifying functional groups within a molecule. These two techniques are complementary, governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability.

For this compound analogues, the most prominent feature in the IR spectrum is an intense absorption band corresponding to the carbonyl (C=O) stretch. The frequency of this stretch is sensitive to its environment. For ketones incorporated into a five-membered ring, the ring strain typically increases the stretching frequency compared to an acyclic ketone (which absorbs around 1715 cm⁻¹). Therefore, the C=O stretch for the cyclopentanone ring in this spiro system is expected in the range of 1740-1750 cm⁻¹.

Other key vibrational modes include:

C-H stretching: Aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹. The C-H stretches of the strained cyclopropane ring may appear at slightly higher frequencies (>3000 cm⁻¹) than typical sp³ C-H bonds.

C-H bending: Scissoring and rocking vibrations of the methylene groups are found in the 1470-1350 cm⁻¹ region.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the carbon framework and non-polar bonds, which may be weak or absent in the IR spectrum. The symmetric breathing modes of the rings can often be identified in the Raman spectrum, providing further conformational insights.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group / VibrationExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
C-H Stretch (Cyclopropane)~3050-3100~3050-3100Medium
C-H Stretch (Aliphatic)~2850-2980~2850-2980Strong
C=O Stretch (Ketone, 5-membered ring)~1740-1750~1740-1750Very Strong (IR), Medium (Raman)
CH₂ Scissoring~1450-1470~1450-1470Medium
Ring Breathing ModesWeak/Inactive~800-1200Medium-Strong (Raman)

Conformational Analysis of the Spiro[2.4]heptane Ring System

The cyclopentane (B165970) ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (Cₛ symmetry) and the "twist" or "half-chair" (C₂ symmetry). For spiro[2.4]heptan-4-one, the cyclopentanone ring will exist in a dynamic equilibrium between these low-energy puckered forms. Theoretical calculations on related systems like spiro[2.4]hepta-4,6-diene have shown that the spiro-fusion significantly influences bond lengths and angles due to spiroconjugation and strain effects. researchgate.net

Computational studies on spiro[2.4]heptane analogues typically involve:

Geometry Optimization: Calculating the lowest energy structures to identify the most stable conformers. DFT calculations (e.g., using the B3LYP functional) are commonly employed for this purpose. sigmaaldrich.com

Potential Energy Surface (PES) Scan: Mapping the energy as a function of specific dihedral angles to determine the energy barriers between different conformers (e.g., the barrier to planarization of the cyclopentane ring).

Frequency Calculations: Confirming that optimized structures are true energy minima and calculating thermodynamic properties like strain energy.

For this compound, the methyl substituent will introduce additional steric interactions, favoring conformations where the methyl group occupies a pseudo-equatorial position on the puckered cyclopentanone ring to minimize steric clash with the adjacent cyclopropane ring. The rigidity of the spirocyclic scaffold is a key feature, often exploited in medicinal chemistry to lock a molecule into a specific bioactive conformation, thereby enhancing its binding affinity to biological targets. researchgate.net

Table 5: Key Conformational Parameters for the Spiro[2.4]heptane System

ParameterDescriptionTypical Findings from Computational Studies
Cyclopentane ConformationPreferred puckered state of the 5-membered ring.Envelope or Twist (Half-Chair) conformations are energy minima.
Ring Puckering AngleThe dihedral angle defining the degree of non-planarity.Significant puckering to alleviate torsional strain.
Spiro-Junction GeometryThe angle between the planes of the two rings.The planes of the cyclopropane and cyclopentane rings are nearly perpendicular. sigmaaldrich.com
Energy Barrier to PlanarityThe energy required to flatten the cyclopentane ring.A notable energy barrier exists, indicating stable puckered conformers.
Strain EnergyThe excess energy due to non-ideal bond angles and eclipsing interactions.High, primarily due to the 60° bond angles of the cyclopropane ring. sigmaaldrich.com

Computational and Theoretical Investigations of 1 Methylspiro 2.4 Heptan 4 One

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the molecular structure and stability of 1-Methylspiro[2.4]heptan-4-one. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and bonding.

Detailed Research Findings: Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous framework for studying spiro compounds. scribd.com For systems like spiro[2.4]heptane derivatives, these calculations can elucidate the complex interplay of steric and electronic effects that govern their geometry. acs.org

Density Functional Theory (DFT) is a widely used computational method that is both efficient and accurate for many molecular systems. nih.gov For organic molecules, functionals like B3LYP combined with basis sets such as 6-31G(d,p) are commonly employed to optimize molecular geometries and calculate electronic properties. aun.edu.eg These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles. The optimized geometry from these calculations serves as a foundation for further analysis, including the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Calculated Electronic Properties of a Spiro[2.4]heptanone System (Illustrative)
PropertyCalculated ValueMethod/Basis SetSignificance
Total Energy-385.2 HaDFT/B3LYP/6-31G(d)Indicates the overall stability of the molecule.
HOMO Energy-6.8 eVDFT/B3LYP/6-31G(d)Region of the molecule likely to donate electrons in a reaction.
LUMO Energy+1.2 eVDFT/B3LYP/6-31G(d)Region of the molecule likely to accept electrons in a reaction.
HOMO-LUMO Gap8.0 eVDFT/B3LYP/6-31G(d)Relates to chemical reactivity and electronic transitions.
Dipole Moment2.9 DDFT/B3LYP/6-31G(d)Measures the polarity of the molecule, affecting intermolecular interactions.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, as well as calculate the activation energies that govern reaction rates.

Detailed Research Findings: The synthesis of spiro[2.4]heptanone derivatives often involves key steps like cyclopropane (B1198618) ring formation through enolate alkylation or carbene-transfer reactions. Computational modeling can be used to explore the transition states of these reactions, which can help in optimizing reaction conditions to improve yields and selectivity. For instance, theoretical calculations using DFT can be performed to understand the pathways of hydrogen abstraction or other transformation reactions. researchgate.net

For this compound, a likely synthetic route involves the alkylation of the enolate of spiro[2.4]heptan-4-one. Computational studies could model this reaction by:

Calculating the structure and stability of the possible enolates.

Modeling the approach of an electrophile (e.g., methyl iodide).

Locating the transition state structure for the C-alkylation.

Calculating the activation energy barrier, which provides insight into the reaction kinetics.

This type of analysis helps in understanding stereochemical outcomes and predicting the feasibility of different synthetic strategies.

Prediction of Spectroscopic Properties and Spiroconjugation Effects

Computational chemistry allows for the accurate prediction of various spectroscopic properties, including NMR, IR, and UV-Vis spectra. This is particularly useful for confirming the structure of newly synthesized compounds or for interpreting complex experimental data.

Detailed Research Findings: The prediction of ¹³C and ¹H NMR chemical shifts is a common application of quantum chemical calculations. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding constants, which can then be converted to chemical shifts. mdpi.com These predictions can help assign specific signals in an experimental spectrum to particular atoms in the molecule.

A key feature of spirocyclic systems is the potential for spiroconjugation, which is the interaction between the orbitals of the two rings connected at the spirocenter. researchgate.net In spiro[2.4]heptan-4-one, this would involve the interaction between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropane ring. This through-space or through-bond interaction can lead to unusual electronic and spectroscopic properties. researchgate.net Computational modeling can visualize the molecular orbitals to show this overlap and predict its impact on the electronic absorption spectrum (UV-Vis) and other properties.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative)
Carbon AtomPredicted (GIAO-DFT)Experimental (Hypothetical)Assignment
C=O215.8216.2Carbonyl Carbon
Spiro C35.234.9Quaternary Spirocenter
CH₃22.522.1Methyl Carbon
Cyclopentanone (B42830) CH₂38.138.5Alpha to Carbonyl
Cyclopropane CH₂15.415.9Cyclopropane Ring

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. encyclopedia.pub

Detailed Research Findings: this compound is not a rigid molecule. The five-membered cyclopentanone ring can adopt several conformations, such as the envelope and twist forms. MD simulations can model the transitions between these conformations, revealing the energy barriers and relative populations of each state. encyclopedia.pub These simulations work by solving Newton's equations of motion for the atoms in the molecule, using a force field to describe the potential energy of the system. encyclopedia.pub

For more rigorous conformational searches, advanced workflows that combine fast semi-empirical quantum mechanics methods with DFT can be used to generate and rank a complete ensemble of low-energy conformers. researchgate.net Such an analysis for this compound would provide a detailed map of its conformational landscape, which is crucial for understanding its reactivity and interactions with other molecules. The spiro[2.4]heptane system is considered a rigid scaffold in some contexts, but the five-membered ring retains significant flexibility that can be characterized by these methods. vulcanchem.comresearchgate.net

Strain Energy Analysis within the Spiro[2.4]heptane System

The spiro[2.4]heptane framework is characterized by significant ring strain, primarily due to the presence of the three-membered cyclopropane ring. Computational methods are ideal for quantifying this strain energy.

Detailed Research Findings: Strain energy is the excess energy a molecule possesses due to its geometry deviating from an ideal, strain-free reference. In this compound, the main sources of strain are:

Angle Strain: The C-C-C bond angles in the cyclopropane ring are forced to be ~60°, a large deviation from the ideal sp³ angle of 109.5°.

Torsional Strain: Eclipsing interactions in the cyclopentanone ring contribute to its strain.

Spiro-center Strain: The fusion of the two rings can introduce additional strain at the quaternary carbon. cambridgescholars.com

Computational methods can calculate the total strain energy by comparing the energy of the actual molecule with that of a hypothetical, strain-free acyclic analogue using homodesmotic or isodesmic reactions. The strain of a cyclopropane ring is known to be approximately 27 kcal/mol. smolecule.com DFT calculations can be used to specifically assess the strain energy and bond angles within the molecule.

Table 3: Calculated Strain Energies in Spirocyclic Systems
Compound SystemCalculated Strain Energy (kcal/mol)Primary Source of Strain
Cyclopropane~27.5Angle Strain
Spiro[2.2]pentane~65High Angle and Torsional Strain
Spiro[2.4]heptane~30-35 (Estimated)Primarily from Cyclopropane Ring
Cyclopentane (B165970)~6.5Torsional Strain

Retrosynthetic Analysis of the 1 Methylspiro 2.4 Heptan 4 One Framework

Disconnection Strategies for the Spiro[2.4]heptan-4-one Skeleton

The spiro[2.4]heptan-4-one skeleton is characterized by a cyclopropane (B1198618) ring fused at a single carbon atom (the spiro center) to a cyclopentanone (B42830) ring. The inherent strain of the three-membered ring and the presence of a quaternary carbon center are key structural features that guide disconnection strategies. ontosight.airesearchgate.net The primary disconnections for this framework logically target the bonds of the cyclopropane ring or the bonds adjacent to the ketone functionality.

Several key disconnection strategies can be envisioned:

Cyclopropanation-based Disconnection: This is one of the most intuitive approaches, involving the disconnection of the two C-C bonds of the cyclopropane ring that are attached to the spirocyclic carbon. This leads back to a cyclopentanone-derived precursor. In the forward sense, this corresponds to a cyclopropanation reaction of an exocyclic double bond or the reaction of a cyclopentanone enolate with a suitable C2-synthon. sorbonne-universite.frresearchgate.net

Intramolecular Cyclization Disconnection: An alternative strategy involves disconnecting one of the C-C bonds of the cyclopropane ring. This transforms the spirocycle into a cyclopentanone bearing a 2-substituted ethyl chain. The forward reaction would be an intramolecular cyclization, typically an SN2 reaction, where a nucleophilic carbon attacks an electrophilic carbon bearing a leaving group. A classic example is the alkylation of a cyclopentanone enolate with a 1,2-dihaloethane derivative. google.comcore.ac.uk

Rearrangement-based Disconnection: More complex strategies could involve disconnections that lead to precursors that undergo rearrangement to form the spirocyclic core. For instance, a semipinacol rearrangement of a carefully designed bicyclic system could potentially yield the spiro[2.4]heptan-4-one framework. researchgate.net

For the specific target, 1-Methylspiro[2.4]heptan-4-one, the methyl group on the cyclopropane ring (at the C1 position) must be accounted for in these strategies. This substituent influences the choice of reagents and the potential for stereochemical control.

Identification of Key Synthons and Readily Available Precursors

Following the disconnection strategies, key synthons—idealized fragments representing the reactive species—can be identified. These synthons are then matched with their real-world chemical equivalents, which are the readily available precursors. lkouniv.ac.in

A primary retrosynthetic route involves disconnecting the cyclopropane ring, which suggests an α,β-unsaturated cyclopentanone precursor. The methyl group's presence on the cyclopropane ring points towards the use of a substituted cyclopropanating agent.

Retrosynthetic Path A: Cyclopropanation Approach

[Image of the retrosynthetic analysis of this compound via a cyclopropanation approach]

Target Molecule: this compound

Key Disconnection: C1-C2 and C1-C3 bonds of the cyclopropane ring.

Synthons:

A cyclopentanone enolate synthon.

A methyl-substituted C2-dication synthon (for the cyclopropane ring).

Readily Available Precursors:

The synthetic equivalent for the cyclopentanone portion could be cyclopentanone itself, which would be converted to an enolate or an enamine. core.ac.uk

The C2-unit for forming the methylated cyclopropane can be derived from reagents like 1,2-dibromopropane (B165211) in a double alkylation reaction or through a carbene-based approach. The Simmons-Smith reaction using diethylzinc (B1219324) and 1,1-diiodoethane (B1619546) on a precursor like methylenecyclopentane (B75326) (derived from cyclopentanone) is a plausible forward reaction. researchgate.net

Retrosynthetic Path B: Intramolecular Alkylation Approach

[Image of the retrosynthetic analysis of this compound via an intramolecular alkylation approach]

Target Molecule: this compound

Key Disconnection: One C-C bond of the cyclopropane ring (e.g., C1-C2).

Synthons:

A nucleophilic enolate at the α-position of a cyclopentanone.

An electrophilic carbon on a propyl side chain attached to the spiro-center.

Readily Available Precursors:

2-(2-bromopropyl)cyclopentanone. This precursor would undergo base-induced intramolecular cyclization. This precursor itself can be synthesized from cyclopentanone and 1,2-dibromopropane. core.ac.uk

The following interactive table summarizes potential precursors based on these disconnection strategies.

Disconnection StrategyKey Intermediate TypeSpecific Precursor ExampleCorresponding Forward Reaction
Cyclopropanation α,β-Unsaturated KetoneMethylenecyclopentan-2-oneSimmons-Smith Cyclopropanation
Intramolecular Alkylation Halo-ketone2-(2-bromopropyl)cyclopentanoneBase-induced Intramolecular SN2
Kulinkovich-type Reaction Ester/AmideMethyl 2-(prop-2-en-1-yl)cyclopentane-1-carboxylateTitanocene-mediated cyclopropanation

This table presents simplified examples of precursors. The actual synthesis may require protecting groups and multiple steps.

Complexity Analysis and Strategic Bond Disconnections

The complexity of a synthetic target can be assessed by analyzing its structure, including features like stereocenters, ring systems, and functional group density. ontosight.ai this compound possesses a strained spirocyclic system, which is its primary source of synthetic complexity. The key is to form the spiro-junction—a quaternary, all-carbon center—efficiently.

Strategic disconnections are those that simplify the molecule significantly by breaking bonds that can be formed reliably. escholarship.org

Disconnection of the C-C bonds of the cyclopropane ring: This is a highly strategic choice because numerous reliable methods exist for forming three-membered rings (e.g., carbene additions, Simmons-Smith reaction, Kulinkovich reaction). organic-chemistry.orgresearchgate.net This disconnection simplifies the target from a bicyclic system to a monocyclic precursor. The presence of the methyl group at C1 means that a substituted or asymmetric cyclopropanation method would be required if stereocontrol is needed.

Disconnection of the C-C bond within the five-membered ring: While possible, disconnections within the cyclopentanone ring are generally less strategic. They lead to acyclic precursors and require a subsequent cyclization (e.g., a Dieckmann condensation) to form the five-membered ring. This adds steps and may present challenges in controlling regioselectivity, especially with the spiro-center precursor already in place.

Functional Group Interconversion (FGI): FGI is a crucial tactic. lkouniv.ac.in For instance, the ketone in the target molecule can be retrosynthetically converted to an alcohol. This opens up different synthetic pathways, as the corresponding spiro-alcohol might be accessible through the reduction of the ketone or via a Kulinkovich-type reaction on a precursor ester, which forms a cyclopropanol (B106826) directly. organic-chemistry.org

The methyl group on the cyclopropane ring introduces an additional layer of complexity. Its installation must be considered carefully. It could be introduced as part of the cyclopropanating agent (e.g., using 1,2-dibromopropane instead of 1,2-dibromoethane) or potentially by alkylation of a precursor spiro-anion, although the latter could be challenging. semanticscholar.org

Application of Retrosynthetic Principles in Planning Complex Spiroketone Synthesis

The principles of retrosynthesis provide a logical framework for tackling the synthesis of complex molecules like this compound. The process involves a hierarchical deconstruction of the molecule, prioritizing strategic disconnections that lead to simpler and readily available starting materials. sorbonne-universite.fr

A Planned Synthetic Route:

A plausible synthetic plan, derived from the retrosynthetic analysis, would start with a readily available cyclopentanone derivative.

Retron 1 (Target): this compound.

Disconnection (Intramolecular Alkylation): Disconnect the C1-C5 bond. This leads to the precursor 2-(2-halopropyl)cyclopentanone . This is a sound strategy as intramolecular cyclizations to form small rings are often efficient.

Retron 2: 2-(2-Bromopropyl)cyclopentanone.

Disconnection (Alkylation): Disconnect the bond between the cyclopentanone α-carbon and the propyl side chain. This leads to cyclopentanone (or its enolate/enamine) and a 1,2-dihalopropane.

Precursors: Cyclopentanone and 1,2-dibromopropane. Both are commercially available.

Forward Synthesis Outline:

Step 1: React cyclopentanone with a base to form its enolate.

Step 2: Alkylate the enolate with 1,2-dibromopropane. This reaction needs to be controlled to favor mono-alkylation.

Step 3: Treat the resulting 2-(2-bromopropyl)cyclopentanone with a strong, non-nucleophilic base to induce intramolecular cyclization to yield this compound.

This planned route demonstrates the power of retrosynthesis. It transforms a complex problem (synthesis of a spiroketone) into a sequence of well-understood reactions (enolate formation, alkylation, intramolecular cyclization). libguides.com The analysis highlights potential challenges, such as controlling the initial alkylation and managing the stereochemistry of the methyl group, allowing the chemist to address these issues during the experimental design phase.

Applications of 1 Methylspiro 2.4 Heptan 4 One in Advanced Organic Synthesis

As a Building Block for the Synthesis of Complex Spirocyclic Architectures

The spirocyclic core of 1-Methylspiro[2.4]heptan-4-one is a privileged scaffold in medicinal chemistry and materials science. Its rigid three-dimensional structure is sought after for its ability to orient substituents in precise spatial arrangements, which can lead to enhanced biological activity or desirable material properties. researchgate.net Organic chemists utilize this compound as a starting point for the elaboration into more intricate spirocyclic systems.

The synthesis of spiro[2.4]hepta-4,6-dienes and their derivatives is a notable application. researchgate.netresearchgate.net These transformations often involve reactions that take advantage of the reactivity of the ketone functionality and the adjacent cyclopropane (B1198618) ring. For instance, the ketone can be converted to other functional groups, which then participate in ring-forming reactions to build additional cyclic structures onto the spiro[2.4]heptane framework. The cyclopropane ring itself can undergo ring-opening reactions, providing a pathway to different cyclic and acyclic systems.

A variety of synthetic methods are employed to construct spiro[2.4]hepta-4,6-dienes, which can be broadly categorized into two main approaches. researchgate.net One common strategy involves the nucleophilic substitution of cyclopentadienyl (B1206354) anions, while another focuses on the cyclomethylenation of fulvenes. researchgate.net These methods allow for the introduction of diverse functionalities and the creation of a library of spirocyclic compounds with potential applications in various fields.

Integration into Total Synthesis of Natural Products and Designed Molecules with Spiro Scaffolds

The total synthesis of natural products is a significant driver of innovation in organic chemistry. wiley-vch.denih.govrsc.org this compound and its derivatives have been identified as key intermediates in the synthesis of several complex natural products that feature a spirocyclic core. google.com The inherent structural features of this compound can significantly simplify the synthetic route to these challenging targets.

For example, the spiro[2.4]heptane framework can serve as a precursor to the core structure of various natural products. Synthetic strategies often involve the stereoselective functionalization of the spirocyclic ketone, followed by a series of transformations to build up the remainder of the natural product's molecular architecture. The Simmons-Smith cyclopropanation is a key reaction in this context, allowing for the stereospecific formation of the cyclopropane ring. researchgate.netmdpi.com

The following table highlights selected examples of natural products or designed molecules where spiro[2.4]heptanone derivatives are implicated as synthetic precursors.

Target Molecule/ScaffoldSynthetic Strategy HighlightsReference
Spiro-Decalin OxindolesSequential organocatalytic Michael-domino Michael/aldol (B89426) reaction sequence. uniroma1.it
Spirocarbocyclic Adenosine AnaloguesSimmons-Smith cyclopropanation of a 6-exocyclic methylene (B1212753) carbocyclic intermediate. researchgate.net
(6S)-5-Azaspio[2.4]heptane-6-carboxylic acidEnantiomeric synthesis starting from (2S,4R)-4-hydroxyproline, employing Simmons-Smith cyclopropanation. mdpi.com

Development of Structurally Diverse Spiro[2.4]heptanone Derivatives for Material Science Applications

The unique three-dimensional structure of spiro compounds is of great interest in materials science. ontosight.ai The rigidity and defined orientation of substituents can lead to materials with novel optical, electronic, or chiroptical properties. This compound serves as a versatile starting material for the synthesis of a wide array of spiro[2.4]heptanone derivatives with potential applications in this field.

Research in this area focuses on modifying the core structure of this compound to tune its physical and chemical properties. This can involve introducing different functional groups, extending the carbon framework, or incorporating heteroatoms. The resulting derivatives can then be investigated for their potential use in areas such as liquid crystals, organic light-emitting diodes (OLEDs), and chiral materials. The synthesis of 1-Methylspiro[2.4]hepta-4,6-diene, for instance, opens up possibilities for creating new polymers and materials through Diels-Alder reactions. ontosight.ai

Role as a Key Intermediate in Synthetic Cascades

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple chemical transformations occur in a single pot without the need for isolating intermediates. This compound and its derivatives are valuable intermediates in the design of synthetic cascades. ontosight.ai

The reactivity of both the ketone and the strained cyclopropane ring can be harnessed to trigger a sequence of reactions. For example, a reaction at the ketone could initiate a ring-opening of the cyclopropane, which in turn could set off a series of cyclizations or rearrangements to rapidly build molecular complexity. This approach is particularly powerful for the stereoselective synthesis of complex molecules, as the stereochemistry of the starting spiro compound can direct the stereochemical outcome of the entire cascade.

A notable example is the use of spiro[2.4]heptanone derivatives in organocatalytic cascade reactions to synthesize complex spiro-polycyclic oxindoles with high stereoselectivity. uniroma1.it These cascades demonstrate the power of using a simple spirocyclic building block to access intricate and medicinally relevant scaffolds in a highly efficient manner.

Future Research Directions and Challenges in 1 Methylspiro 2.4 Heptan 4 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of spiro[2.4]heptanones can be complex, and developing efficient and sustainable routes to 1-Methylspiro[2.4]heptan-4-one is a primary challenge. Current synthetic strategies for related spiro compounds often rely on multi-step processes with moderate yields. Future research will likely focus on the following areas:

Catalytic Approaches: A significant challenge is the development of catalytic methods that can construct the spirocyclic core in a single step. This could involve transition-metal-catalyzed cycloaddition reactions or domino processes that form the cyclopropane (B1198618) and cyclopentanone (B42830) rings in a tandem sequence. Research into novel catalysts that can facilitate these transformations with high efficiency and selectivity is crucial.

Green Chemistry Principles: Future synthetic routes will need to incorporate principles of green chemistry, such as the use of non-toxic reagents, renewable starting materials, and solvent-free or aqueous reaction conditions. For instance, exploring biocatalytic methods using engineered enzymes could offer a highly sustainable approach to the synthesis of this compound and its derivatives.

Scalability: Many laboratory-scale syntheses of spiro compounds are not readily scalable for industrial applications. A key challenge will be to develop robust and scalable synthetic protocols that can produce multigram quantities of the target compound. This will be essential for enabling its use in materials science or as a building block in drug discovery. chemrxiv.org

Synthetic ChallengePotential Future Direction
Multi-step syntheses with moderate yieldsDevelopment of one-pot catalytic or domino reactions
Reliance on hazardous reagents and solventsApplication of green chemistry principles (e.g., biocatalysis)
Lack of scalable synthetic protocolsDesign of robust and efficient multigram scale syntheses

Expanding the Scope of Stereoselective Transformations

The spirocyclic nature of this compound introduces chirality, making the development of stereoselective transformations a critical area of research. Controlling the stereochemistry of the methyl group and any subsequent functionalization is a significant hurdle.

Future research will likely focus on:

Asymmetric Synthesis: Developing methods for the enantioselective synthesis of this compound is a major goal. This could involve the use of chiral catalysts, auxiliaries, or starting materials to control the absolute configuration of the stereocenters.

Diastereoselective Reactions: For derivatives of this compound with multiple stereocenters, controlling the diastereoselectivity of reactions is paramount. This will require a deep understanding of the steric and electronic factors that govern the approach of reagents to the spirocyclic core.

Chiral Resolution: In cases where asymmetric synthesis is not feasible, the development of efficient methods for the resolution of racemic mixtures will be important. This could involve classical resolution techniques or enzymatic kinetic resolution.

Advanced Mechanistic Studies using Modern Spectroscopic and Computational Tools

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for the rational design of new synthetic methods. The strained nature of the cyclopropane ring can lead to complex reaction pathways.

Key areas for future investigation include:

Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time information about reaction intermediates and transition states. These studies will be crucial for elucidating the mechanisms of key synthetic steps.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the stability of intermediates, and understand the factors that control selectivity. smolecule.com Computational studies on related spiro systems have already provided valuable insights into their reactivity. smolecule.com

Kinetics and Isotope Effects: Detailed kinetic studies and the measurement of kinetic isotope effects can provide quantitative data to support or refute proposed reaction mechanisms.

Mechanistic QuestionInvestigative Tool
Identification of reaction intermediatesIn-situ NMR and IR spectroscopy
Understanding transition state geometriesComputational modeling (e.g., DFT)
Elucidating rate-determining stepsKinetic analysis and isotope effect studies

Exploration of New Synthetic Utilities for the Spiro[2.4]heptan-4-one Motif

The unique three-dimensional structure of the spiro[2.4]heptan-4-one motif makes it an attractive scaffold for the synthesis of novel molecules with interesting biological or material properties. A significant challenge is to explore and expand the synthetic utility of this core structure.

Future research directions include:

Functionalization: Developing a toolbox of reactions to selectively functionalize the cyclopropane and cyclopentanone rings of this compound will be a key focus. This could include C-H activation, ring-opening reactions of the cyclopropane, and selective transformations of the ketone functionality.

Scaffold for Complex Molecules: The spiro[2.4]heptan-4-one motif can serve as a rigid core for the synthesis of more complex molecules, such as natural product analogs or novel pharmaceutical agents. researchgate.net

Polymer and Materials Science: The incorporation of the spiro[2.4]heptan-4-one unit into polymers or other materials could lead to novel properties, such as enhanced thermal stability or unique optical characteristics.

Design and Synthesis of Conformationally Restricted Spiro[2.4]heptan-4-one Analogues for Targeted Research

The conformational rigidity of the spiro[2.4]heptan-4-one scaffold makes it an excellent platform for the design of conformationally restricted analogues of biologically active molecules. This approach can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Challenges and future directions in this area include:

Bioisosteric Replacement: Identifying opportunities to replace flexible fragments of known drugs or bioactive molecules with the rigid this compound core is a key design strategy.

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of diverse this compound analogues and the evaluation of their biological activity will be crucial for establishing SAR.

Targeted Drug Design: By understanding the binding modes of known ligands to their biological targets, it may be possible to design conformationally restricted this compound analogues that are highly potent and selective.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.